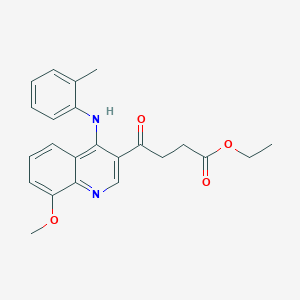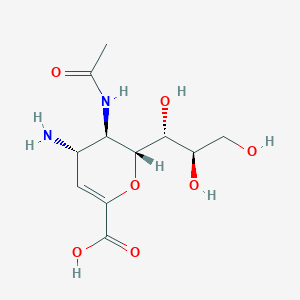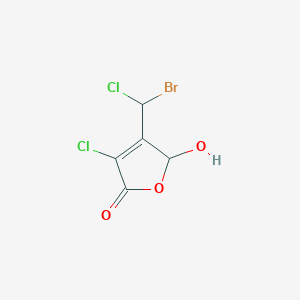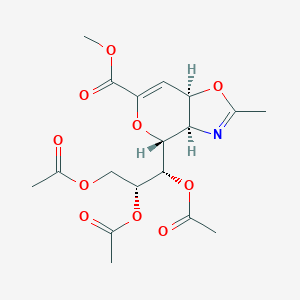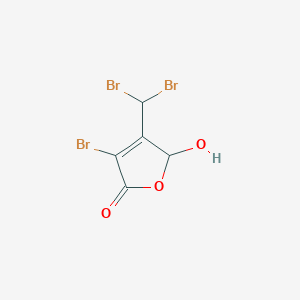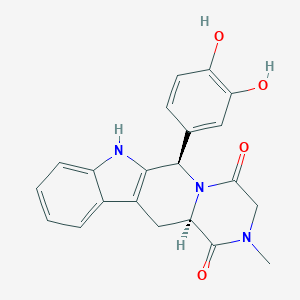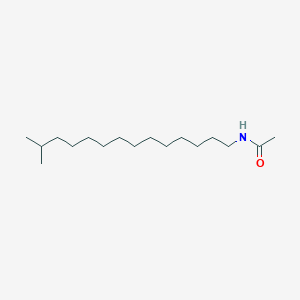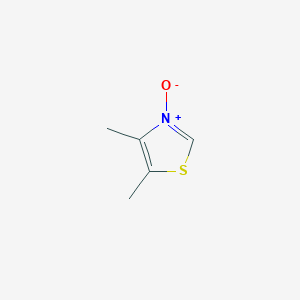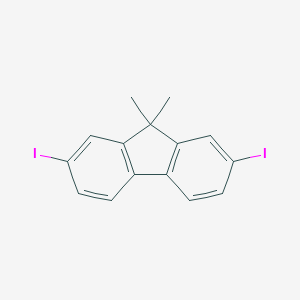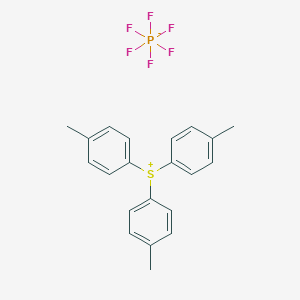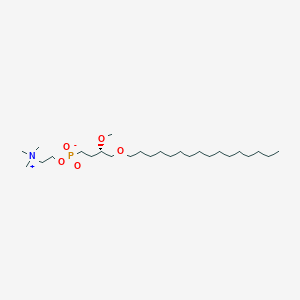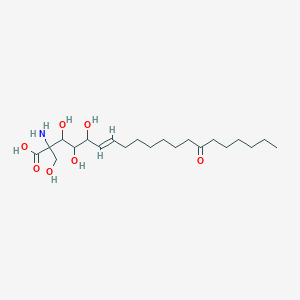
(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid, commonly known as 14-Oxo-maR1, is a bioactive lipid mediator that is derived from omega-3 fatty acids. It is synthesized through the enzymatic conversion of docosahexaenoic acid (DHA) by the 12/15-lipoxygenase (LOX) pathway. 14-Oxo-maR1 has been found to exhibit potent anti-inflammatory and pro-resolving properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mechanism Of Action
The anti-inflammatory and pro-resolving properties of 14-Oxo-maR1 are mediated through the activation of specific G protein-coupled receptors (GPCRs), including ALX/FPR2 and GPR32. Activation of these receptors leads to the inhibition of pro-inflammatory signaling pathways and the promotion of pro-resolving pathways, leading to the resolution of inflammation and tissue repair.
Biochemical And Physiological Effects
In addition to its anti-inflammatory and pro-resolving properties, 14-Oxo-maR1 has been found to exhibit a range of other biochemical and physiological effects. These include the modulation of lipid metabolism, the regulation of ion channels and transporters, and the promotion of cell survival and proliferation.
Advantages And Limitations For Lab Experiments
One of the main advantages of 14-Oxo-maR1 is its potent anti-inflammatory and pro-resolving properties, which make it a promising candidate for the treatment of various inflammatory diseases. However, one limitation of 14-Oxo-maR1 is its relatively low stability, which can make it difficult to study in vitro and in vivo. Additionally, the synthesis of 14-Oxo-maR1 can be challenging and requires specialized expertise and equipment.
Future Directions
There are several future directions for research on 14-Oxo-maR1. These include the development of more stable analogs and derivatives of 14-Oxo-maR1, the identification of novel receptors and signaling pathways that mediate its effects, and the evaluation of its therapeutic potential in various disease models. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 14-Oxo-maR1 and its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of 14-Oxo-maR1 involves the enzymatic conversion of (E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid by the 12/15-LOX pathway. This pathway involves the oxidation of (E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid by 12-LOX or 15-LOX enzymes, which results in the formation of various bioactive lipid mediators, including 14-Oxo-maR1. The synthesis of 14-Oxo-maR1 can be enhanced by the use of specific LOX inhibitors or by the addition of exogenous 12-LOX or 15-LOX enzymes.
Scientific Research Applications
14-Oxo-maR1 has been extensively studied for its anti-inflammatory and pro-resolving properties. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, while promoting the clearance of apoptotic cells and debris. This makes it a promising candidate for the treatment of various inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease. Additionally, 14-Oxo-maR1 has been found to exhibit potent neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
properties
CAS RN |
145401-47-4 |
|---|---|
Product Name |
(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid |
Molecular Formula |
C21H39NO7 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(E)-2-amino-3,4,5-trihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid |
InChI |
InChI=1S/C21H39NO7/c1-2-3-4-9-12-16(24)13-10-7-5-6-8-11-14-17(25)18(26)19(27)21(22,15-23)20(28)29/h11,14,17-19,23,25-27H,2-10,12-13,15,22H2,1H3,(H,28,29)/b14-11+ |
InChI Key |
UKUPHONHODZPDA-SDNWHVSQSA-N |
Isomeric SMILES |
CCCCCCC(=O)CCCCCC/C=C/C(C(C(C(CO)(C(=O)O)N)O)O)O |
SMILES |
CCCCCCC(=O)CCCCCCC=CC(C(C(C(CO)(C(=O)O)N)O)O)O |
Canonical SMILES |
CCCCCCC(=O)CCCCCCC=CC(C(C(C(CO)(C(=O)O)N)O)O)O |
synonyms |
Sphingofungin E |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



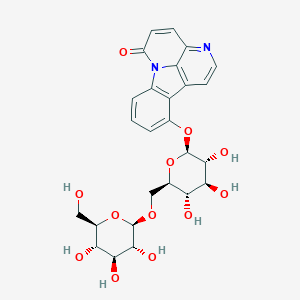
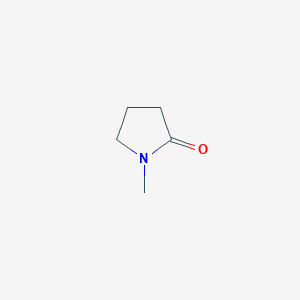
![2-Methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B133301.png)
